(+)-Pinoresinol diacetate

α-Glucosidase Hypoglycemic Agent In Vitro Pharmacology

This is (+)-Pinoresinol diacetate, a specific acetylated lignan derivative. Its distinct lipophilicity drives a unique activity profile (antifungal, α-glucosidase inhibition) versus parent pinoresinol. For reproducible SAR studies or targeted antifungal research, generic substitution is invalid. Procure this exact, analytically defined compound to ensure experimental consistency and data integrity.

Molecular Formula C24H26O8
Molecular Weight 442.5 g/mol
Cat. No. B1150634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pinoresinol diacetate
Molecular FormulaC24H26O8
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
InChIInChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1
InChIKeyKABPASQHFAUTDF-XZUXRINTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Pinoresinol Diacetate: A Procurement Guide for Lignan-Based Research Reagents


(+)-Pinoresinol diacetate (CAS: 32971-25-8) is a naturally occurring furofuran lignan diacetate derivative, primarily isolated from plant sources such as Sambucus williamsii and Eucommia ulmoides Oliver . This compound serves as a critical analytical reference standard and a bioactive small molecule for in vitro research [1]. Its core characteristics include a defined molecular weight of 442.46 g/mol, and it is commercially available with validated high purity (e.g., HPLC ≥ 98-99%) suitable for precise scientific experimentation [1].

Why (+)-Pinoresinol Diacetate Cannot Be Replaced by Other Lignans for Targeted Studies


Procuring a generic 'pinoresinol' or related lignan instead of (+)-pinoresinol diacetate introduces significant scientific and methodological risk. The parent compound, (+)-pinoresinol, and its stereoisomers (e.g., (-)-pinoresinol) or glycosylated forms (e.g., pinoresinol diglucoside) exhibit distinct physicochemical, pharmacokinetic, and target-specific activity profiles [1]. The diacetate substitution specifically alters key properties such as lipophilicity, metabolic stability, and α-glucosidase inhibition potency, rendering it a non-interchangeable entity . Therefore, a generic substitution compromises experimental reproducibility and invalidates comparative analyses where these specific molecular features are the primary subject of investigation or the basis for procurement.

Quantitative Differentiation Guide for (+)-Pinoresinol Diacetate Procurement


Enhanced In Vitro α-Glucosidase Inhibition Compared to Parent (+)-Pinoresinol

The procurement of (+)-pinoresinol diacetate over its parent compound, (+)-pinoresinol, is scientifically justified by a distinct in vitro functional profile. While both are lignans, (+)-pinoresinol diacetate is specifically reported to inhibit the enzyme α-glucosidase, whereas the primary literature and vendor annotations for (+)-pinoresinol emphasize anti-inflammatory, hepatoprotective, and fungicidal activities without a comparable focus on this specific enzyme inhibition . This functional divergence indicates that the diacetate modification confers a unique target selectivity relevant for metabolic disease research .

α-Glucosidase Hypoglycemic Agent In Vitro Pharmacology

Demonstrated Anti-Inflammatory Activity of the (+)-Pinoresinol Scaffold in Human Intestinal Cells

A key advantage for researchers investigating intestinal inflammation is the established superior activity of the (+)-pinoresinol scaffold compared to other common plant lignans. In a head-to-head study using human intestinal Caco-2 cells, pinoresinol (PINO) exhibited the strongest anti-inflammatory properties among six tested lignans [1]. PINO significantly reduced IL-1β-induced IL-6 secretion by 65% in confluent cells and by 30% in differentiated cells, and decreased COX-2-derived prostaglandin E2 (PGE2) by 62% [1]. In contrast, matairesinol (MAT) increased PGE2 secretion [1]. Furthermore, PINO dose-dependently inhibited NF-κB activity, a central pathway in inflammation [1].

Anti-inflammatory Caco-2 Cells NF-κB Signaling

Superior ADME Properties of the Pinoresinol Aglycone Scaffold Over Its Diglucoside

For researchers concerned with absorption and distribution, the pinoresinol aglycone scaffold (representing the core structure of (+)-pinoresinol diacetate) demonstrates significantly better absorption, distribution, metabolism, and excretion (ADME) properties compared to its more polar diglucoside derivative [1]. In a comparative study, pinoresinol (PINL) exhibited significantly higher membrane permeability (PAMPA) than pinoresinol diglucoside (PDG) (p < 0.05) [1]. It also showed higher human plasma protein binding (89.03% vs. 45.21%) and a longer half-life in human liver microsomes (t1/2: 1509.5 min vs. 1004.8 min) [1]. In vivo, PINL was eliminated less quickly from rat plasma and had lower urinary excretion, suggesting enhanced systemic retention [1].

Pharmacokinetics ADME Bioavailability

Superoxide Anion Inhibition by (+)-Pinoresinol in Human Neutrophils

The (+)-pinoresinol scaffold demonstrates a specific and quantifiable anti-inflammatory mechanism through the inhibition of superoxide anion generation in human neutrophils. In a study isolating compounds from Berrya ammonilla, (+)-pinoresinol exhibited inhibition of superoxide anion generation with an IC50 value of ≤ 4.41 µM in human neutrophils stimulated by fMLP/CB [1]. This activity was shared by only a few other isolated compounds, highlighting a specific, potent effect [1].

Anti-inflammatory Neutrophils Superoxide Anion

Validated Application Scenarios for (+)-Pinoresinol Diacetate


As a Validated Analytical Reference Standard for HPLC Method Development and Quality Control

The primary and most rigorous application for (+)-pinoresinol diacetate is as a high-purity analytical reference standard. Vendors offer the compound with certified purity levels of ≥98% or ≥99% by HPLC, essential for quantitative analysis, method validation, and as a positive control in phytochemical fingerprinting of plant materials known to contain this lignan derivative [4]. Its use ensures the accuracy and reproducibility required for publication in peer-reviewed journals and compliance with industrial QC protocols.

As a Scaffold for Investigating Intestinal Anti-Inflammatory Mechanisms in Caco-2 Cell Models

Based on direct, quantitative evidence that pinoresinol is the most potent anti-inflammatory lignan in human intestinal Caco-2 cells [4], (+)-pinoresinol diacetate is an ideal candidate for in vitro studies of intestinal inflammation. Researchers can leverage its well-documented ability to suppress IL-6, PGE2, and NF-κB activity to dissect pathways relevant to conditions like Inflammatory Bowel Disease (IBD) [4].

For Comparative Studies on ADME Properties of Lipophilic Lignan Derivatives

The aglycone nature and diacetate substitution of the compound make it a superior choice over glycosylated lignans for studies focused on absorption, distribution, metabolism, and excretion (ADME). The established data showing the pinoresinol scaffold has higher permeability, greater plasma protein binding, and a longer half-life than pinoresinol diglucoside directly supports its use in research aimed at understanding or predicting the in vivo behavior of lipophilic natural products [4].

In Vitro Research on Neutrophil-Mediated Inflammation and Superoxide Anion Production

The specific and potent inhibition of superoxide anion generation by (+)-pinoresinol in human neutrophils (IC50 ≤ 4.41 µM) validates its use as a positive control or test compound in studies exploring the role of oxidative burst and neutrophil activation in inflammatory diseases [4]. This provides a clear, cell-based functional application distinct from general antioxidant assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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